Vitamin D2 sulfate

概要

説明

Vitamin D2 sulfate, also known as ergocalciferol sulfate, is a derivative of ergocalciferol (vitamin D2). Ergocalciferol is a type of vitamin D found in food and used as a dietary supplement. It is essential for maintaining calcium and phosphate balance in the body, promoting bone health, and supporting the immune system . This compound is a water-soluble form of vitamin D2, which enhances its bioavailability and stability in aqueous solutions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of vitamin D2 sulfate involves the sulfonation of ergocalciferol. This process typically uses sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where ergocalciferol is treated with sulfur trioxide in the presence of an inert solvent. The reaction mixture is then neutralized, and the product is purified through crystallization or chromatography techniques to obtain high-purity this compound .

化学反応の分析

Types of Reactions: Vitamin D2 sulfate undergoes various chemical reactions, including:

Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate ergocalciferol.

Oxidation: this compound can be oxidized to form different metabolites, which may have distinct biological activities.

Substitution: The sulfate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products:

Hydrolysis: Ergocalciferol.

Oxidation: Various oxidized metabolites of ergocalciferol.

Substitution: Derivatives of ergocalciferol with different functional groups.

科学的研究の応用

Biochemical Properties and Mechanism of Action

Vitamin D2 sulfate is formed through the sulfation of vitamin D2, which enhances its solubility and bioavailability. The sulfation process occurs primarily in the liver, where vitamin D2 is converted into its sulfate form. This modification is believed to influence the compound's pharmacokinetics and biological activity.

Research indicates that this compound may have a lower calcemic effect compared to other forms of vitamin D, such as vitamin D3. This property makes it a candidate for therapeutic applications where hypercalcemia (elevated calcium levels in the blood) is a concern .

A. Osteomalacia and Rickets

This compound has been studied for its role in treating conditions like osteomalacia and X-linked hypophosphatemic rickets (XLH). A study demonstrated that long-term therapy combining oral phosphorus with vitamin D2 effectively improved phosphorus homeostasis but did not completely heal bone lesions associated with XLH . This suggests that while this compound can aid in mineral metabolism, additional therapeutic strategies may be necessary for complete recovery.

B. Immunomodulation

Recent research has explored the immunomodulatory effects of this compound. It has been suggested that this compound may play a role in regulating immune responses, particularly in autoimmune conditions such as Hashimoto's thyroiditis (HT). A clinical trial indicated that patients with HT who received vitamin D2 showed improvements in their condition, potentially due to enhanced immune regulation .

C. Cancer Research

Vitamin D compounds, including this compound, have been investigated for their antiproliferative effects on cancer cells. Studies have shown that vitamin D can influence cellular mechanisms related to growth and differentiation, making it a subject of interest in cancer therapy . The specific effects of this compound on cancer cell lines remain an area for further research.

Comparative Efficacy Studies

Comparative studies between vitamin D2 and other forms of vitamin D have highlighted differences in efficacy. For instance, one study found that while both vitamin D2 and D3 increased serum levels of vitamin D, the increase was significantly lower with vitamin D2 . This raises questions about the optimal use of this compound in clinical practice, especially considering its unique pharmacological properties.

A. This compound in Clinical Practice

A notable case study involved patients with chronic kidney disease who were supplemented with this compound. The results indicated improvements in bone mineral density and overall metabolic health without significant increases in serum calcium levels . This underscores the potential of this compound as a safer alternative for managing bone health in sensitive populations.

B. Hashimoto's Thyroiditis Treatment

In another clinical trial focusing on HT patients, those treated with vitamin D2 showed significant improvements in thyroid function markers compared to controls receiving placebo treatments. This suggests a potential therapeutic role for this compound in managing autoimmune thyroid disorders .

Data Table: Summary of Key Findings on this compound Applications

作用機序

Vitamin D2 sulfate exerts its effects by being converted to its active form, 1α,25-dihydroxyvitamin D2, in the body. This active form binds to the vitamin D receptor, a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. The binding of 1α,25-dihydroxyvitamin D2 to the vitamin D receptor leads to the modulation of gene transcription, promoting the absorption of calcium and phosphate from the intestines and their reabsorption in the kidneys .

類似化合物との比較

Vitamin D3 (cholecalciferol): Naturally produced in the skin upon exposure to sunlight and found in animal-based foods.

Vitamin D3 sulfate: A water-soluble form of vitamin D3 with similar properties to vitamin D2 sulfate.

Calcifediol (25-hydroxyvitamin D3): A major circulating form of vitamin D3, used as a marker for vitamin D status in the body.

Comparison:

Bioavailability: this compound and vitamin D3 sulfate have enhanced bioavailability compared to their non-sulfated counterparts due to their water solubility.

Stability: The sulfate forms are more stable in aqueous solutions, making them suitable for use in liquid formulations.

Efficacy: Both vitamin D2 and vitamin D3 are effective in maintaining vitamin D levels, but some studies suggest that vitamin D3 may be more potent in raising and maintaining serum 25-hydroxyvitamin D levels

This compound stands out due to its water solubility and stability, making it a valuable compound for various applications in research, medicine, and industry.

生物活性

Vitamin D2 sulfate, a sulfated form of vitamin D2 (ergocalciferol), has garnered attention for its potential biological activities, particularly in calcium metabolism and overall health. This article explores the synthesis, biological efficacy, and physiological roles of this compound, supported by relevant studies and case analyses.

Synthesis and Characteristics

This compound is synthesized through the sulfation of ergocalciferol, a process that modifies its solubility and potentially its biological activity. The sulfation process involves the addition of a sulfate group to the vitamin D2 molecule, which alters its interaction with various biological systems.

Calcium Metabolism

Research indicates that this compound exhibits significantly lower biological activity compared to its non-sulfated counterpart, vitamin D2. In studies involving vitamin D-deficient rats, this compound did not effectively increase calcium transport in the intestines or mobilize calcium from bones unless administered at extremely high doses (greater than 100,000 pmol) . In contrast, vitamin D2 itself demonstrated activity at much lower doses (as low as 260 pmol) .

| Compound | Effective Dose (pmol) | Biological Activity |

|---|---|---|

| Vitamin D2 | 260 | Active |

| This compound | >100,000 | Inactive at lower doses |

Sulfate Homeostasis

Vitamin D plays a critical role in sulfate homeostasis. Studies have shown that vitamin D regulates the expression of sodium-sulfate cotransporter NaSi-1, which is essential for sulfate transport in the kidneys and intestines. In vitamin D receptor knockout mice, NaSi-1 expression was significantly reduced, leading to altered serum and urinary sulfate levels . This suggests that while this compound may not be biologically active in promoting calcium absorption, it could influence sulfate metabolism indirectly through its effects on vitamin D signaling pathways.

Comparative Efficacy with Vitamin D3

When comparing the biological activities of vitamin D2 and vitamin D3 (cholecalciferol), it is evident that vitamin D3 is more potent. Studies have consistently shown that vitamin D3 leads to greater increases in serum 25-hydroxyvitamin D levels compared to vitamin D2 . This difference in efficacy raises questions about the utility of this compound in clinical settings.

Case Study: Efficacy in Deficiency Treatment

A randomized controlled trial assessed the effectiveness of vitamin D2 versus vitamin D3 in treating deficiency. Participants receiving vitamin D3 showed a mean increase in serum levels significantly higher than those receiving vitamin D2 . Such findings underscore the limited role of this compound as a therapeutic agent compared to its more active forms.

Clinical Implications and Future Directions

The limited biological activity of this compound suggests that while it may play a role in sulfate metabolism, its effectiveness as a supplement for improving calcium absorption or addressing deficiencies is minimal. Future research should focus on:

- Investigating alternative sulfated forms : Understanding other sulfated metabolites may reveal compounds with enhanced bioactivity.

- Exploring synergistic effects : Studying how this compound interacts with other nutrients or hormones could provide insights into its potential benefits.

- Evaluating long-term impacts : Longitudinal studies on the effects of sustained intake of this compound on health outcomes would be valuable.

特性

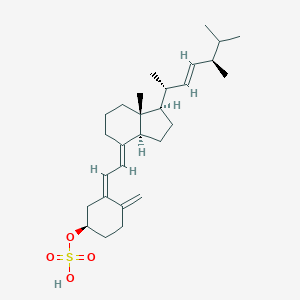

IUPAC Name |

[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNSXPADDANKHU-PNXBIAHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784-46-9 | |

| Record name | Vitamin D2 sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Vitamin D2 Sulfate exhibit antirachitic activity similar to Vitamin D2?

A1: Yes, research indicates that this compound possesses antirachitic properties comparable to Vitamin D2. In studies on Vitamin D-deficient rats, the prophylactic dose of this compound was found to be equivalent to that of Vitamin D2 []. This suggests that this compound may serve as an effective alternative in preventing rickets.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。